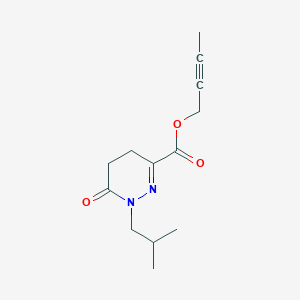![molecular formula C14H20O4 B7632667 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol](/img/structure/B7632667.png)
2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol, also known as DIOPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIOPE is a chiral molecule that belongs to the family of beta-adrenergic agonists and has been identified as a potent bronchodilator.
作用机制
The mechanism of action of 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol involves the activation of beta-adrenergic receptors, which are present in various tissues, including the lungs, heart, and skeletal muscle. Upon binding to these receptors, this compound induces the relaxation of smooth muscle, leading to bronchodilation and increased air flow. This compound also stimulates the breakdown of stored fats in adipose tissue, leading to increased energy expenditure and weight loss.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its bronchodilatory and lipolytic effects, this compound has been shown to increase heart rate and cardiac output, leading to increased blood flow and oxygen delivery to the tissues. This compound also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
实验室实验的优点和局限性
2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol has several advantages for use in lab experiments, including its high potency and selectivity for beta-adrenergic receptors, its chiral nature, and its ability to induce a range of physiological effects. However, this compound also has several limitations, including its potential toxicity at high doses, its short half-life, and its potential for off-target effects.
未来方向
There are several future directions for research on 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol. One area of interest is the development of new synthetic routes to improve the yield and purity of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of heart failure, obesity, and diabetes. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify potential off-target effects. Finally, the use of this compound as a chiral building block for the synthesis of novel pharmaceuticals and agrochemicals is an area of active research.
合成方法
The synthesis of 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol involves the reaction of 2-(2-hydroxyphenyl)propan-2-ol with 1,3-dioxolane in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a base. The yield of this compound can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.
科学研究应用
2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, this compound has been identified as a potent bronchodilator and has been used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound has also been investigated for its potential applications in the treatment of heart failure, obesity, and diabetes. In agriculture, this compound has been shown to enhance plant growth and increase crop yield. In industry, this compound has been used as a chiral building block for the synthesis of various pharmaceuticals and agrochemicals.
属性
IUPAC Name |
2-[4-[2-(1,3-dioxolan-2-yl)ethoxy]phenyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-14(2,15)11-3-5-12(6-4-11)16-8-7-13-17-9-10-18-13/h3-6,13,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAJICRUFRCICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCCC2OCCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2,5-Dimethylfuran-3-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7632596.png)
![[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol](/img/structure/B7632604.png)
![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)
![3-[(2-Methoxy-5-methylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7632615.png)

![3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632629.png)
![2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide](/img/structure/B7632630.png)
![3-bromo-2-chloro-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzamide](/img/structure/B7632634.png)
![4-bromo-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7632646.png)
![2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide](/img/structure/B7632657.png)
![(2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B7632677.png)
![N-(cyclohexylmethyl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7632684.png)
![4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632689.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-prop-2-enoxypyrrolidine](/img/structure/B7632708.png)